Botryomaman

Description

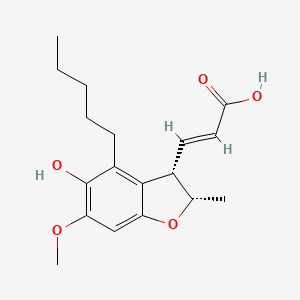

Botryomaman is a dihydrobenzofuran derivative first isolated from the endophytic fungus Botryosphaeria mamane (reclassified as Cophinforma mamane), found in the leaves of Garcinia mangostana (mangosteen) in Thailand . Structurally, it features a fused bicyclic system with methoxy and pentyl substituents (Figure 1). This compound was identified alongside other secondary metabolites, including (R)-(-)-mellein, primin, and hydroxylated mellein derivatives, during phytochemical screening aimed at discovering bioactive fungal compounds .

Initial antibacterial assays revealed that this compound exhibited weak activity against Staphylococcus aureus ATCC 25923 and methicillin-resistant S. aureus (MRSA) SK1, with minimum inhibitory concentrations (MIC) >128 µg/mL, significantly less potent than co-isolated primin (MIC = 8 µg/mL) .

Properties

Molecular Formula |

C18H24O5 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(E)-3-[(2S,3S)-5-hydroxy-6-methoxy-2-methyl-4-pentyl-2,3-dihydro-1-benzofuran-3-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H24O5/c1-4-5-6-7-13-17-12(8-9-16(19)20)11(2)23-14(17)10-15(22-3)18(13)21/h8-12,21H,4-7H2,1-3H3,(H,19,20)/b9-8+/t11-,12+/m0/s1 |

InChI Key |

UBYLMNDNGLUBCF-VDTGWRSZSA-N |

Isomeric SMILES |

CCCCCC1=C2[C@@H]([C@@H](OC2=CC(=C1O)OC)C)/C=C/C(=O)O |

Canonical SMILES |

CCCCCC1=C2C(C(OC2=CC(=C1O)OC)C)C=CC(=O)O |

Synonyms |

botryomaman |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Botryomaman belongs to a class of fungal phenolic derivatives with diverse bioactivities. Below, it is compared to three structurally related compounds: (R)-(-)-mellein, primin, and botryosulfuranols (thiodiketopiperazines).

Table 1: Structural and Functional Comparison of this compound and Analogues

This compound vs. (R)-(-)-Mellein

- Structural Differences: this compound’s dihydrobenzofuran core contrasts with mellein’s isochromenone skeleton. Mellein derivatives often feature hydroxyl or methyl groups at C-3/C-4, influencing solubility and target binding .

- Bioactivity : Mellein exhibits phytotoxic and antifungal effects but requires synergism with hydroxylated analogues (e.g., 4-hydroxymellein) for potency. In contrast, this compound lacks significant standalone activity, highlighting the importance of substituent positioning for bioactivity .

This compound vs. Primin

- Functional Groups: Primin, a methyl-pentylresorcinol, has a simpler phenolic structure compared to this compound’s fused ring system.

- Antibacterial Efficacy : Primin’s MIC of 8 µg/mL against MRSA underscores the role of alkyl chain length and hydroxyl group placement in disrupting bacterial membranes. This compound’s inactivity suggests its bulkier structure may hinder target interaction .

This compound vs. Botryosulfuranols

- Structural Complexity: Botryosulfuranols are sulfur-containing diketopiperazines with spirocyclic centers, enabling diverse interactions with cellular targets (e.g., DNA intercalation).

- Mechanistic Divergence: While this compound lacks cytotoxicity, botryosulfuranols show nanomolar-range IC₅₀ values against cancer cells, attributed to their thioether bridges and planar aromatic systems .

Research Findings and Implications

- Synergistic Effects : this compound’s co-occurrence with primin and mellein in C. mamane suggests ecological synergism, where weak metabolites enhance the efficacy of dominant compounds .

- Structure-Activity Relationships (SAR) : The inactivity of this compound compared to primin emphasizes the need for minimal steric hindrance in antibacterial agents. Modifications to its methoxy or pentyl groups could improve target affinity .

- Biotechnological Potential: Epigenetic modulation of C. mamane (e.g., using histone deacetylase inhibitors) may upregulate this compound production or induce structural variants with enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.